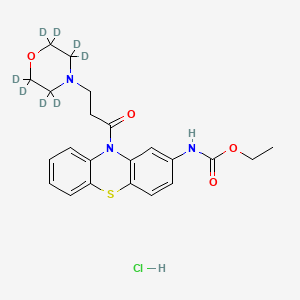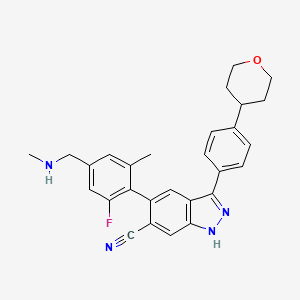
Trimethylamine-N-oxide-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylamine-N-oxide-13C3 is a labeled form of trimethylamine N-oxide, where three carbon atoms are replaced with the isotope carbon-13. This compound is often used in scientific research to study metabolic pathways and mechanisms due to its isotopic labeling, which allows for precise tracking and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylamine-N-oxide-13C3 can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction typically involves the following steps:
Starting Material: Trimethylamine.
Oxidizing Agent: Hydrogen peroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the isotopic labeling is consistent and precise.
Chemical Reactions Analysis
Types of Reactions
Trimethylamine-N-oxide-13C3 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions.
Reduction: It can be reduced back to trimethylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or other anions can be used under appropriate conditions.
Major Products
Oxidation: Further oxidized products depending on the conditions.
Reduction: Trimethylamine.
Substitution: Various substituted amine oxides depending on the nucleophile used.
Scientific Research Applications
Trimethylamine-N-oxide-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the role of trimethylamine N-oxide in biological systems, particularly in relation to gut microbiota and metabolic diseases.
Medicine: Investigated for its role in cardiovascular diseases and other health conditions.
Industry: Used in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
Trimethylamine-N-oxide-13C3 exerts its effects through several mechanisms:
Protein Stabilization: It stabilizes proteins by counteracting the destabilizing effects of urea and other denaturants.
Inflammation Induction: It activates the ROS/NLRP3 inflammasome pathway, leading to inflammation.
Fibrosis Induction: It accelerates fibroblast differentiation and induces cardiac fibrosis through the TGF-β/smad2 signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Trimethylamine N-oxide: The non-labeled version, commonly found in marine organisms.
Choline: A precursor in the biosynthesis of trimethylamine N-oxide.
Betaine: Another related compound involved in similar metabolic pathways.
Uniqueness
Trimethylamine-N-oxide-13C3 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed mechanisms of action is crucial.
Properties
Molecular Formula |
C3H9NO |
|---|---|
Molecular Weight |
78.088 g/mol |
IUPAC Name |
N,N-di((113C)methyl)(113C)methanamine oxide |
InChI |
InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1+1,2+1,3+1 |
InChI Key |
UYPYRKYUKCHHIB-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH3][N+]([13CH3])([13CH3])[O-] |
Canonical SMILES |
C[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


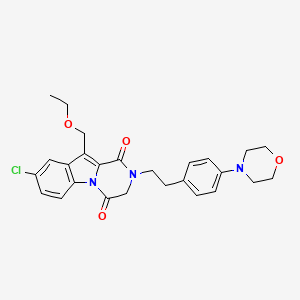
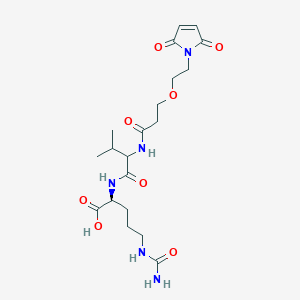

![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
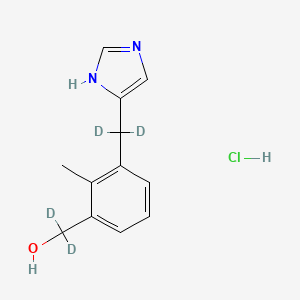
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
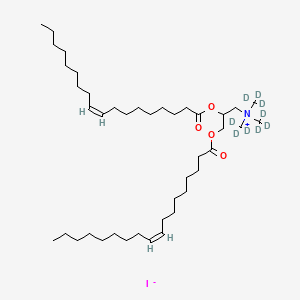
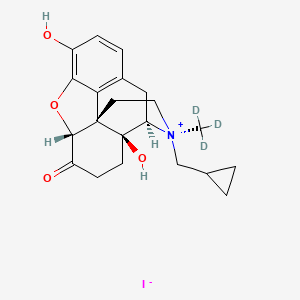
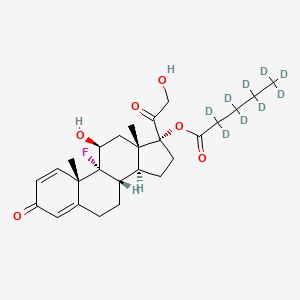
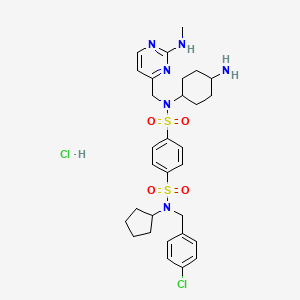
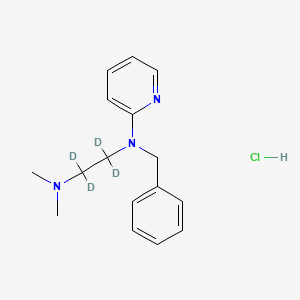
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
